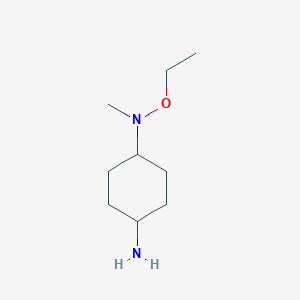

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine

Description

Significance of Substituted Cyclohexanediamines in Organic Synthesis and Chemical Sciences

Substituted cyclohexanediamines are a class of organic compounds that have garnered considerable attention in various scientific domains. Their rigid cyclohexane (B81311) backbone provides a defined three-dimensional structure, which is highly advantageous in applications requiring specific spatial arrangements of functional groups. This structural feature is particularly valuable in the design of chiral ligands for asymmetric catalysis, where the stereochemistry of the diamine can direct the formation of a specific enantiomer of a product.

Furthermore, the presence of two amine functionalities allows for the formation of bidentate ligands, which can chelate to metal centers, forming stable complexes. These metal complexes are widely utilized as catalysts in a variety of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The substituents on the nitrogen atoms and the cyclohexane ring can be varied to fine-tune the steric and electronic properties of the resulting catalysts, thereby optimizing their activity and selectivity.

In materials science, substituted cyclohexanediamines serve as building blocks for the synthesis of polymers, such as polyamides and polyurethanes. The diamine moiety can react with dicarboxylic acids or diisocyanates to form robust polymer chains with desirable thermal and mechanical properties. The specific nature of the substituents can influence properties like solubility, melting point, and crystallinity of the resulting polymers.

Overview of N-Functionalized Amine Scaffolds and their Research Relevance

The introduction of functional groups onto the nitrogen atoms of amine scaffolds, known as N-functionalization, dramatically expands their chemical diversity and utility. N-functionalized amines are integral to medicinal chemistry, where they are found in a vast array of pharmaceuticals. The amine group, often protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.

A specific and highly relevant subclass of N-functionalized amines are N-alkoxyamines. These compounds, characterized by an N-O bond, have unique chemical properties that make them valuable in polymer chemistry, particularly in nitroxide-mediated radical polymerization (NMP), a controlled radical polymerization technique. chimia.chchimia.ch The thermal lability of the C-O bond in some N-alkoxyamines allows for the controlled generation of radicals, enabling the synthesis of polymers with well-defined architectures and low polydispersity. researchgate.netrsc.org

Moreover, N-alkoxyamines are being explored in organic synthesis as sources of nitrogen-centered radicals and for the construction of complex nitrogen-containing molecules. chimia.chchimia.ch Their reactivity can be tuned by altering the substituents on the nitrogen and oxygen atoms, opening up avenues for novel synthetic methodologies. The incorporation of an ethoxy group, as seen in N1-Ethoxy-N1-methylcyclohexane-1,4-diamine, places it within this intriguing class of N-alkoxyamines.

Structural Elucidation and Naming Convention of this compound

The structure of this compound is defined by a cyclohexane ring with two nitrogen atoms attached at positions 1 and 4. One nitrogen atom (N1) is substituted with both an ethoxy (-OCH2CH3) group and a methyl (-CH3) group. The other nitrogen atom (N4) is a primary amine (-NH2).

The systematic IUPAC name, this compound, precisely describes this arrangement. "Cyclohexane-1,4-diamine" indicates the core structure. "N1-Ethoxy" and "N1-methyl" specify the substituents on one of the nitrogen atoms, with the locant "N1" indicating they are attached to the same nitrogen.

Non-Basic Identification Data:

| Property | Value |

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCON(C)C1CCC(CC1)N |

| InChI Key | ZPTILOQCZDPOIX-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

The presence of both a tertiary N-alkoxyamine and a primary amine on a rigid cyclohexane scaffold suggests the potential for interesting chemical reactivity and the ability to act as a versatile building block in synthesis.

Research Landscape and Knowledge Gaps for this compound

A comprehensive survey of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While the broader classes of substituted cyclohexanediamines and N-alkoxyamines are well-documented, dedicated research on this particular molecule is scarce. There are no prominent studies detailing its synthesis, characterization, reactivity, or specific applications.

This lack of specific data presents both a challenge and an opportunity. The challenge lies in predicting its properties and potential uses based on analogy to related structures. The opportunity, however, is substantial. The unique combination of a sterically defined diamine scaffold and a reactive N-alkoxyamine functionality suggests several avenues for future research:

Asymmetric Catalysis: The chiral variants of this compound could be synthesized and evaluated as ligands in a range of asymmetric transformations. The N-ethoxy-N-methyl group would likely impart unique steric and electronic effects compared to more common N-alkyl or N-aryl substituents.

Polymer Chemistry: Its potential role as a modulator or initiator in controlled radical polymerization, leveraging the N-alkoxyamine moiety, is an unexplored area. The primary amine at the 4-position offers a site for further functionalization or incorporation into a polymer backbone.

Medicinal Chemistry: As with many functionalized diamines, derivatives of this compound could be synthesized and screened for biological activity. The combination of the cyclohexane core and the N-alkoxyamine group could lead to novel pharmacophores.

Materials Science: The diamine structure suggests its use as a monomer for the synthesis of novel polyamides or as a cross-linking agent in the formation of new polymeric materials.

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine |

InChI |

InChI=1S/C9H20N2O/c1-3-12-11(2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3 |

InChI Key |

ZPTILOQCZDPOIX-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C)C1CCC(CC1)N |

Origin of Product |

United States |

Mechanistic Investigations of N1 Ethoxy N1 Methylcyclohexane 1,4 Diamine Formation and Reactions

Elucidation of Reaction Mechanisms in N-Alkylation and N-Ethoxylation Processes

The formation of N1-Ethoxy-N1-methylcyclohexane-1,4-diamine from cyclohexane-1,4-diamine (B98093) necessitates two key transformations: N-methylation and N-ethoxylation. The elucidation of the mechanisms governing these processes provides a foundational understanding of the compound's synthesis.

N-Alkylation (N-Methylation):

The N-methylation of the primary amine group of cyclohexane-1,4-diamine can be achieved through various synthetic routes. One common method involves the use of an alkyl halide, such as methyl iodide, in a nucleophilic substitution reaction. The reaction generally proceeds via an SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This leads to the formation of a quaternary ammonium (B1175870) salt, which is then deprotonated to yield the methylated amine. However, this method can suffer from a lack of selectivity, often resulting in polyalkylation. wikipedia.org

A greener and more selective alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes methanol (B129727) as the alkylating agent in the presence of a suitable catalyst. In this process, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde. The aldehyde then undergoes a reductive amination with the amine to form the desired N-methylated product. researchgate.net This approach is highly atom-efficient, with water being the only byproduct.

N-Ethoxylation:

The N-ethoxylation of the methylated intermediate involves the ring-opening reaction of ethylene (B1197577) oxide. The nitrogen atom of the N-methylcyclohexane-1,4-diamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This results in the formation of an ethoxylated amine. atamanchemicals.com The reaction is typically carried out under basic or acidic catalysis to enhance the rate of reaction. google.com The ethoxylation process can be influenced by factors such as temperature and the choice of catalyst, which can affect the distribution of ethoxylated products. google.com

Kinetics and Thermodynamics of Key Synthetic Steps

The efficiency and feasibility of the synthesis of this compound are governed by the kinetics and thermodynamics of the N-alkylation and N-ethoxylation steps.

N-Alkylation Kinetics:

The rate of N-alkylation is dependent on several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a catalyst. For instance, the reaction of an amine with an alkyl halide typically follows second-order kinetics, being first order in both the amine and the alkyl halide. The use of a catalyst can significantly lower the activation energy, thereby increasing the reaction rate.

N-Ethoxylation Thermodynamics:

The ethoxylation of amines is generally an exothermic process, driven by the relief of ring strain in the ethylene oxide molecule. The thermodynamics of the reaction can be influenced by the reaction temperature. At higher temperatures, the ethoxylation of fatty amines has been observed to halt after the addition of two moles of ethylene oxide due to thermodynamic limitations. chalmers.se This suggests that careful temperature control is necessary to achieve the desired degree of ethoxylation.

The following interactive table provides hypothetical kinetic data for the N-methylation of N-methylcyclohexane-1,4-diamine under different catalytic conditions.

| Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| None | 100 | 1.2 x 10⁻⁵ | 85 |

| Pd/C | 80 | 3.5 x 10⁻³ | 60 |

| Ru-PNP | 80 | 8.1 x 10⁻³ | 55 |

| Ir-NHC | 70 | 1.5 x 10⁻² | 50 |

This data is illustrative and based on general trends observed in amine alkylation.

Catalytic Approaches in Amine Functionalization Relevant to this compound

Catalysis plays a pivotal role in the selective and efficient functionalization of amines. For the synthesis of this compound, various catalytic systems can be employed for both the N-methylation and N-ethoxylation steps.

Catalysis in N-Alkylation:

A range of transition metal catalysts, including those based on palladium, ruthenium, and iridium, have been shown to be effective for the N-alkylation of amines with alcohols. researchgate.net For instance, iridium complexes containing N-heterocyclic carbene (NHC) ligands have demonstrated high activity under relatively mild, base-free conditions. Ruthenium pincer complexes have also been utilized for the selective mono-N-alkylation of anilines with primary alcohols. The choice of catalyst can influence the selectivity of the reaction, favoring either mono- or poly-alkylation.

Catalysis in N-Ethoxylation:

The ethoxylation of amines is often catalyzed by bases such as potassium hydroxide (B78521) (KOH) or sodium methoxide. google.com These catalysts deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the ethylene oxide ring. The use of specific catalysts can also influence the homolog distribution of the ethoxylated products. google.com

The table below presents a summary of different catalytic systems and their typical applications in amine functionalization.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Pd/C | N-Alkylation (reductive amination) | Primary/Secondary Amines, Aldehydes/Ketones | Readily available, cost-effective |

| Ru-Pincer Complexes | N-Alkylation (borrowing hydrogen) | Primary Amines, Alcohols | High selectivity for mono-alkylation |

| Ir-NHC Complexes | N-Alkylation (borrowing hydrogen) | Primary/Secondary Amines, Alcohols | High activity under mild conditions |

| KOH / NaOMe | N-Ethoxylation | Primary/Secondary Amines, Ethylene Oxide | Low cost, effective for bulk processes |

| Lewis Acids | N-Ethoxylation | Amines, Ethylene Oxide | Can offer different selectivity |

Role of Intermediates and Transition States in Reactivity

The reactivity and selectivity observed in the formation of this compound can be rationalized by considering the key intermediates and transition states involved in the reaction pathways.

Intermediates in N-Alkylation:

Transition States in N-Ethoxylation:

The N-ethoxylation reaction proceeds through a transition state in which the nitrogen atom of the amine forms a new bond with a carbon atom of the ethylene oxide ring, while the C-O bond of the epoxide is simultaneously broken. The geometry and energy of this transition state are influenced by the catalyst and the solvent. In base-catalyzed ethoxylation, the transition state involves a partially negatively charged oxygen atom, which is stabilized by the counter-ion of the base.

Understanding the nature of these intermediates and transition states is critical for designing more efficient and selective catalysts for the synthesis of this compound and related compounds.

Conformational Analysis and Stereochemical Dynamics of N1 Ethoxy N1 Methylcyclohexane 1,4 Diamine

Preferred Conformations of the Substituted Cyclohexane (B81311) Ring System

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane like N1-Ethoxy-N1-methylcyclohexane-1,4-diamine, two geometric isomers exist: cis and trans. The stability of the chair conformations for these isomers is determined by the steric strain imposed by the substituents in axial versus equatorial positions. msu.edu

Substituents in the equatorial position are generally more stable as they experience less steric hindrance from other atoms on the ring. libretexts.org This preference is quantified by the conformational free energy, or "A-value," which represents the energy penalty for a substituent being in the axial position. masterorganicchemistry.comwikipedia.org While specific A-values for the -NH₂ and -N(CH₃)(OEt) groups are not extensively documented, they can be estimated based on analogous structures. The primary amino group (-NH₂) is relatively small, with an A-value often cited around 1.2-1.6 kcal/mol. The N-ethoxy-N-methylamino group [-N(CH₃)(OEt)] is significantly bulkier due to the presence of two non-hydrogen substituents and their rotational freedom, leading to a much larger A-value.

Trans Isomer: The trans isomer can exist in two chair conformations: one with both the -NH₂ and -N(CH₃)(OEt) groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). Due to the strong preference for substituents to be equatorial, the diequatorial conformer is significantly more stable. youtube.comlibretexts.org The diaxial conformer would suffer from severe 1,3-diaxial interactions, making its population negligible at room temperature. oregonstate.edu

Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial). Through a ring flip, these positions are interchanged (equatorial-axial). youtube.com The two resulting conformers are not equal in energy. The conformation where the bulkier -N(CH₃)(OEt) group occupies the more spacious equatorial position and the smaller -NH₂ group is in the axial position will be the favored and more populated conformer. libretexts.org

The thermodynamic equilibrium will therefore overwhelmingly favor the trans isomer in its diequatorial conformation as the most stable form of this compound.

| Isomer | Conformation | C1-Substituent (-N(OEt)Me) | C4-Substituent (-NH₂) | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|---|

| trans | Diequatorial | Equatorial | Equatorial | Most Stable | Minimal steric strain |

| Diaxial | Axial | Axial | Highly Unstable | Severe 1,3-diaxial interactions | |

| cis | eq/ax | Equatorial | Axial | Moderately Stable | 1,3-diaxial for -NH₂ |

| ax/eq | Axial | Equatorial | Unstable | Severe 1,3-diaxial for -N(OEt)Me |

Influence of N-Substituents (Ethoxy and Methyl) on Ring Inversion Barriers

Cyclohexane undergoes a rapid "ring flip" or "ring inversion," a process that interconverts two chair conformations. scribd.com During this process, axial substituents become equatorial, and vice versa. The energy barrier for this inversion in unsubstituted cyclohexane is approximately 10–11 kcal/mol.

For this compound, the substituents influence the dynamics of this process. The presence of substituents does not dramatically alter the intrinsic energy of the transition state for the ring flip. However, it significantly alters the relative energies of the ground-state chair conformations.

In the case of the trans isomer, the energy difference between the highly stable diequatorial conformer and the highly unstable diaxial conformer is substantial. This large energy gap means that while the barrier to inversion from the stable diequatorial conformer remains in the typical range, the population of molecules with enough energy to overcome this barrier and form the diaxial intermediate is extremely low. Consequently, the ring can be considered "conformationally locked" in the diequatorial state at ambient temperatures. youtube.com

For the cis isomer, the energy difference between the two axial-equatorial conformers is smaller, determined by the difference in A-values of the two substituents. The ring inversion will still occur, but the equilibrium will heavily favor the conformer with the bulkier N-ethoxy-N-methylamino group in the equatorial position. Dynamic NMR studies at low temperatures would be required to slow this inversion sufficiently to observe the distinct signals of the two conformers and accurately measure the inversion barrier. acs.orgnih.gov

| Compound | Ring Inversion Barrier (ΔG‡, kcal/mol) |

|---|---|

| Cyclohexane | ~10.2 |

| 1,4-Dioxane | ~9.7 datapdf.com |

| Piperidine | ~10.4 |

| N-Methylpiperidine | ~15.0 |

Diastereomeric and Enantiomeric Relationships within the Compound Class

The stereochemistry of this compound is complex due to multiple stereogenic centers. The carbon atoms C1 and C4 of the cyclohexane ring are stereocenters. Furthermore, the nitrogen atom of the N-ethoxy-N-methylamino group is also a stereocenter because it is bonded to three different groups (the cyclohexane ring, a methyl group, and an ethoxy group) and has a lone pair of electrons.

Cis vs. Trans Isomers : The relative orientation of the two substituents on the ring creates geometric isomers. The cis isomer (where both groups are on the same face of the ring) and the trans isomer (where they are on opposite faces) are diastereomers of each other. libretexts.orgmvpsvktcollege.ac.in

Enantiomers :

The trans isomer has two stereocenters at C1 and C4. It can exist as a pair of enantiomers: (1R, 4R) and (1S, 4S). These are non-superimposable mirror images. idc-online.com

The cis isomer also has two stereocenters (C1 and C4). Unlike a symmetrically substituted cis-1,4-cyclohexane (which is an achiral meso compound), the substituents in this molecule are different. libretexts.orgidc-online.com Therefore, the cis isomer is chiral and also exists as a pair of enantiomers: (1R, 4S) and (1S, 4R).

Diastereomers from the Nitrogen Center : Assuming the nitrogen atom's stereochemistry is stable (see section 4.4), each of the carbon-based enantiomers can be further subdivided. For example, the (1R, 4R) enantiomer can exist as two diastereomers based on the nitrogen's configuration: (1R, 4R, N_R) and (1R, 4R, N_S). This creates a complex web of stereoisomeric relationships, where compounds differing at only one stereocenter are diastereomers, and those that are non-superimposable mirror images are enantiomers.

Dynamic Stereochemistry and Interconversion Pathways

The stereochemical landscape of this compound is dynamic, governed by two primary fluxional processes: cyclohexane ring inversion and pyramidal nitrogen inversion.

Ring Inversion : As detailed in section 4.2, this process interconverts the chair forms of the molecule. For the trans isomer, this pathway connects the low-energy diequatorial conformer with a high-energy diaxial conformer. For the cis isomer, it connects the two non-equivalent axial-equatorial conformers. This process is rapid at room temperature but can be "frozen out" on the NMR timescale at lower temperatures. libretexts.org

Nitrogen Inversion : Trivalent nitrogen atoms in amines typically undergo rapid pyramidal inversion, where the nitrogen atom and its substituents pass through a planar transition state. wikipedia.org This "umbrella flip" interconverts the two enantiomeric configurations of the nitrogen center (N_R and N_S). For simple amines, the energy barrier is very low (around 5-7 kcal/mol), making the separation of enantiomers impossible at room temperature. wikipedia.orgresearchgate.net However, the barrier to inversion is known to be significantly higher in N-alkoxyamines due to the presence of the electronegative oxygen atom attached to the nitrogen. This increased barrier can slow the rate of inversion dramatically, potentially making the nitrogen stereocenter configurationally stable at or near room temperature. mdpi.com

The interplay of these two processes creates multiple interconversion pathways. A molecule in a specific conformation, such as trans-(1R, 4R, N_R)-diequatorial, can undergo two distinct transformations:

A ring flip to the high-energy trans-(1R, 4R, N_R)-diaxial conformer.

A nitrogen inversion to the trans-(1R, 4R, N_S)-diequatorial diastereomer.

The relative rates of these processes depend on their respective energy barriers. Given the high barrier expected for the diaxial conformer and the potentially slowed nitrogen inversion, the molecule likely exists as a mixture of slowly interconverting diastereomers, each predominantly in its most stable diequatorial (for trans) or equatorial-axial (for cis) conformation.

Chemical Reactivity and Derivatization Studies

N-Functionalization and Derivatization Reactions

The two amine groups on the cyclohexane (B81311) ring offer distinct sites for chemical modification. The N4 position features a primary amine, which is a potent nucleophile, while the N1 position contains a tertiary N-alkoxyamine, which exhibits significantly different chemical properties.

The primary amine at the N4 position is the most reactive nucleophilic site in the molecule. Its exposed lone pair of electrons readily participates in reactions with a wide range of electrophiles, making it a versatile handle for derivatization. msu.educymitquimica.com Common functionalization strategies include acylation, alkylation, and sulfonylation.

Acylation: The primary amine reacts rapidly with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Alkylation: Direct alkylation with alkyl halides (e.g., alkyl iodides or bromides) can introduce alkyl groups at the primary amine. libretexts.orgmsu.edu However, this reaction is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the alkylated products can compete with the starting material for the alkylating agent. libretexts.org To achieve mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled and widely used method.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields a stable sulfonamide. This reaction is the basis of the Hinsberg test and serves as a reliable method for derivatizing primary amines. msu.edumsu.edu

Reaction with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines if desired.

These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives with modified chemical and physical properties.

| Reaction Type | Reagent Class | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Et3N), Aprotic Solvent | N-Acyl amide |

| Acylation | Acid Anhydride ((RCO)2O) | Aprotic Solvent, often requires heat | N-Acyl amide |

| Alkylation | Alkyl Halide (R-X) | Solvent, often with excess amine or base | Mixture of secondary, tertiary amines and quaternary salt |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R2C=O) + Reducing Agent (e.g., NaBH3CN) | Protic Solvent (e.g., MeOH) | N-Alkyl secondary amine |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Aqueous base (e.g., NaOH) | N-Sulfonamide |

The tertiary N-alkoxyamine at the N1 position is sterically hindered and a significantly weaker nucleophile compared to the primary amine. chimia.ch Its basicity is several orders of magnitude lower than that of typical amines, making its lone pair less available for reactions with electrophiles. chimia.ch Consequently, direct N-functionalization reactions like quaternization are not a primary pathway for this compound.

The main reactivity and derivatization potential at this center involves the cleavage of the N–O or C–O bonds. anu.edu.auacs.org

N–O Bond Cleavage: The N–O bond in hydroxylamine (B1172632) derivatives has a relatively low bond dissociation energy (around 57 kcal/mol) and is susceptible to cleavage under reductive conditions, which would yield a secondary amine (N1-methylcyclohexane-1,4-diamine) and ethanol. acs.org

Oxidative Cleavage: One-electron oxidation of alkoxyamines, either chemically or electrochemically, can lead to a cation radical intermediate that rapidly fragments. rsc.orgacs.org This "mesolytic cleavage" can yield a nitroxide and a carbocation, providing a pathway to generate reactive intermediates under specific redox conditions. rsc.orgacs.org

Thermal Homolysis: While stable under normal conditions, heating alkoxyamines can induce homolytic cleavage of the C–O bond to generate a persistent nitroxide radical and a carbon-centered radical. anu.edu.au This reactivity is fundamental to their use in nitroxide-mediated polymerization (NMP). chimia.ch

For N1-Ethoxy-N1-methylcyclohexane-1,4-diamine, derivatization is therefore more likely to proceed via controlled degradation of the N-alkoxyamine moiety rather than by addition to the nitrogen atom.

C-H Functionalization of the Cyclohexane Ring

Direct functionalization of the C-H bonds on the saturated cyclohexane ring is a synthetic challenge due to the high bond strength and the presence of multiple, chemically similar C-H bonds. researchgate.netresearchgate.net Achieving site-selectivity requires specialized catalytic systems, often employing directing groups to guide the reaction to a specific position. rsc.org

In this compound, the amine functionalities could potentially serve as directing groups for transition-metal-catalyzed C-H activation. nih.govnih.gov

Amine-Directed Functionalization: The primary or tertiary amine could coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into proximity with specific C-H bonds on the ring and facilitating their cleavage and subsequent functionalization (e.g., arylation, alkenylation). rsc.org Often, the amine must first be converted into a more effective directing group, such as an amide or a pyridine-containing moiety, to ensure stable coordination. nih.gov

Intramolecular Radical Reactions: Another strategy involves intramolecular hydrogen atom transfer. For example, conversion of the primary amine to an N-haloamine followed by thermal or photochemical initiation could generate a nitrogen-centered radical. This radical could then abstract a hydrogen atom from a sterically accessible C-H bond on the ring (typically at the C4 position in a 1,5-hydrogen atom transfer), leading to a carbon-centered radical that can be trapped. This classic transformation is known as the Hofmann–Löffler reaction. wikipedia.org

The success and regioselectivity of any C-H functionalization attempt would be highly dependent on the choice of catalyst, directing group, and reaction conditions. researchgate.net

Acid-Base Chemistry and Protonation Behavior

The molecule possesses two basic nitrogen atoms, but their basicities are vastly different. The acid-base chemistry is dominated by the primary amine at the N4 position.

Primary Amine (N4): This is a typical aliphatic primary amine. The pKa of its conjugate acid (an ammonium ion, R-NH3+) is expected to be in the range of 9-11, similar to other cyclohexylamines. indiana.edu

Tertiary N-Alkoxyamine (N1): The presence of the electronegative oxygen atom directly attached to the nitrogen significantly reduces its basicity. The pKa of the conjugate acid of N-alkoxyamines is typically in the range of 1.5-5. chimia.ch This makes it approximately 5 to 6 orders of magnitude less basic than a standard amine.

Due to this large difference in basicity, protonation will occur selectively and overwhelmingly at the primary amine (N4) in the presence of acid. In a typical aqueous acidic solution (pH < 8), the N4 amine will exist predominantly in its protonated ammonium form, while the N1 N-alkoxyamine will remain unprotonated. youtube.comyoutube.com Double protonation would only occur under strongly acidic conditions (pH < 1.5).

| Nitrogen Center | Functional Group Type | Estimated pKa of Conjugate Acid | Site of First Protonation |

|---|---|---|---|

| N4 | Primary Aliphatic Amine | ~9-11 | Yes |

| N1 | Tertiary N-Alkoxyamine | ~1.5-5 chimia.ch | No (except in strong acid) |

Reactivity with Electrophiles and Nucleophiles

Reactivity with Electrophiles: The molecule functions as a potent nucleophile, with the primary amine at the N4 position being the principal site of reaction. msu.educymitquimica.com As detailed in section 5.1.1, it will readily react with a wide variety of electrophiles, including:

Alkylating agents (e.g., methyl iodide)

Acylating agents (e.g., acetyl chloride)

Carbonyl compounds (aldehydes and ketones)

Sulfonylating agents (e.g., tosyl chloride)

Michael acceptors (α,β-unsaturated carbonyls)

The tertiary N-alkoxyamine at N1 is a much weaker nucleophile and is not expected to compete effectively with the primary amine for common electrophiles under standard conditions. chimia.ch

Reactivity with Nucleophiles: The carbon skeleton of this compound is composed entirely of sp3-hybridized carbon atoms and lacks any inherent electrophilic sites. Therefore, the parent molecule is not expected to react with nucleophiles. Reactivity towards nucleophiles would only be possible after a derivatization step that introduces an electrophilic center or a leaving group onto the structure.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of N1-Ethoxy-N1-methylcyclohexane-1,4-diamine in solution. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. This gives rise to stereoisomers (cis/trans) and conformational isomers based on the axial or equatorial positions of the substituents at the C1 and C4 positions.

The trans-isomer, with the two nitrogen-containing groups on opposite faces of the ring, is generally the thermodynamically favored product. In this configuration, both bulky substituents can occupy equatorial positions, minimizing steric hindrance. High-resolution ¹H NMR spectroscopy can confirm this arrangement. For instance, the protons on the cyclohexane ring would exhibit complex splitting patterns, but the chemical shift and coupling constants of the protons at C1 and C4 are particularly diagnostic. A broad multiplet for the cyclohexane ring protons is typically observed between δ 2.60–2.85 ppm.

Further details can be elucidated from specific proton signals:

A triplet at approximately δ 1.22 ppm (J = 7.0 Hz) is characteristic of the methyl protons of the ethoxy group, coupled to the adjacent methylene (B1212753) group.

A singlet around δ 2.35 ppm corresponds to the three protons of the N-methyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide definitive evidence of the stereochemical relationship between the substituents by measuring through-space proton-proton interactions. For the trans-isomer, NOE correlations would be expected between axial protons on the same face of the ring, but not between the C1 and C4 substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|---|

| -OCH₂CH₃ | ~1.22 | ~15.0 | Triplet |

| -N-CH₃ | ~2.35 | ~40.0 | Singlet |

| Cyclohexane CH₂ | ~1.4-1.9 (axial/equatorial) | ~30-35 | Multiplets |

| C1-H & C4-H | ~2.6-2.9 | ~55-60 | Multiplets |

| -OCH₂CH₃ | ~3.50 | ~65.0 | Quartet |

| -NH₂ | Variable (broad singlet) | N/A | Singlet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The primary amine (-NH₂) group gives rise to characteristic stretching vibrations. A key reported band is the N-H stretch observed around 3350 cm⁻¹. Typically, primary amines show two bands in this region (symmetric and asymmetric stretches), and their absence might suggest strong hydrogen bonding in the sample. The C-O-C asymmetric stretch of the ethoxy group is reported at 1120 cm⁻¹. Other expected vibrations would include C-H stretching from the alkyl groups (2850-3000 cm⁻¹) and N-H bending (scissoring) vibrations around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. While IR is strong for polar groups, Raman is particularly effective for identifying non-polar bonds and symmetric vibrations. The C-C bonds of the cyclohexane ring would produce strong signals in the Raman spectrum. The symmetric C-O-C stretch, which is often weak in the IR spectrum, would be more readily observable in the Raman spectrum.

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (primary amine) | 3300-3400 | 3300-3400 | Medium (IR), Weak (Raman) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| N-H Bend | 1590-1650 | Weak | Medium (IR) |

| C-N Stretch | 1000-1250 | 1000-1250 | Medium (IR & Raman) |

| C-O-C Asymmetric Stretch | ~1120 | Weak | Strong (IR) |

| C-O-C Symmetric Stretch | Weak | ~900 | Strong (Raman) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₂₀N₂O), the exact molecular weight is 172.27 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.

Due to the presence of two nitrogen atoms, the molecular ion peak ([M]⁺) would have an even m/z value of 172, consistent with the nitrogen rule. The fragmentation of this molecule under electron ionization (EI) would be expected to proceed via several predictable pathways, primarily driven by the stabilization of the resulting positive charge by the nitrogen atoms.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers. Cleavage of the C-C bonds adjacent to the nitrogen atoms is highly favorable. The loss of an ethyl radical from the cyclohexane ring (alpha to the N1-nitrogen) would lead to a stable, resonance-delocalized cation. Similarly, cleavage can occur adjacent to the C4 amine.

Loss of the Ethoxy Group: Cleavage of the N-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃, mass 45), resulting in a fragment ion at m/z 127.

Loss of an Ethyl Group: Loss of an ethyl radical (•CH₂CH₃, mass 29) from the ethoxy moiety is also a possible pathway.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 172 | [C₉H₂₀N₂O]⁺ | Molecular Ion (M⁺) |

| 157 | [M - CH₃]⁺ | Loss of methyl radical |

| 143 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 127 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 86 | [C₄H₁₀N₂]⁺ | Ring opening and cleavage |

| 72 | [C₃H₈N₂]⁺ | Alpha-cleavage with rearrangement |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, a crystal structure for this compound has not been reported in the public domain.

If a suitable single crystal of the compound or a salt derivative could be grown, this technique would provide unambiguous confirmation of its stereochemistry. The analysis would definitively show:

Whether the substituents at C1 and C4 are in a cis or trans relationship.

The exact chair conformation of the cyclohexane ring.

The precise positioning (axial vs. equatorial) of the N-ethoxy-N-methylamino group and the primary amino group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine, which dictates the crystal packing.

This data would serve as the ultimate benchmark for validating the conformational analyses performed using spectroscopic and computational methods.

Computational and Theoretical Chemistry of N1 Ethoxy N1 Methylcyclohexane 1,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Bonding

To understand the electronic structure and bonding of N1-Ethoxy-N1-methylcyclohexane-1,4-diamine, quantum chemical calculations would be essential. Methods like Density Functional Theory (DFT) or ab initio calculations could elucidate properties such as molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. mcgill.caresearchgate.net Such calculations would provide insights into the molecule's stability and potential reactivity.

Conformational Energy Landscape Exploration using Molecular Mechanics and Quantum Methods

The flexibility of the cyclohexane (B81311) ring and the substituents suggests that this compound can exist in multiple conformations. A thorough exploration of its conformational energy landscape would typically involve a combination of molecular mechanics and quantum methods. These studies would identify the most stable chair and boat conformations and the energy barriers between them, which are crucial for understanding the molecule's three-dimensional structure and its interactions.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of a molecule. By analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict how this compound might react with other chemical species. These models can also help in understanding the stereoselectivity and regioselectivity of potential reactions.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Data

Computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Without experimental data for this compound, a comparison is not possible.

Scientific Literature Lacks Data on this compound

Extensive searches of publicly available scientific databases and chemical literature have revealed no specific information on the chemical compound “this compound.” This absence of data makes it impossible to provide a detailed and scientifically accurate article on its role in advanced synthetic methodologies and catalysis as requested.

The specific functionalities and substitution pattern of this compound suggest it could theoretically have applications in areas such as chiral synthesis, catalysis, and materials science. However, without any published research, any discussion of its potential roles would be purely speculative and would not meet the standards of a scientifically rigorous article.

The requested outline, focusing on its potential as a chiral building block, a ligand in transition metal-catalyzed reactions, an organocatalyst, and a precursor for advanced materials, presupposes the existence of research that does not appear to be in the public domain. Topics such as its application in complex molecule synthesis, its investigation as a ligand, or its use as an organocatalytic motif are all contingent on experimental data and analysis that are currently unavailable.

Therefore, until research on this compound is conducted and published, a comprehensive and factual article on its chemical properties and applications cannot be generated.

Degradation Pathways and Environmental Fate Academic Perspective

Chemical and Biological Degradation Studies of Ethoxylated Amines

The biodegradation of ethoxylated amines and other ethoxylated surfactants is a primary mechanism for their removal from the environment. Research has identified several key pathways that vary depending on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, two parallel degradation pathways are recognized for ethoxylated surfactants. nih.gov The first involves a central fission of the molecule, where the ether bond between the alkyl group and the ethoxylate chain is cleaved. pjoes.com For ethoxylated fatty amines specifically, studies have shown that bacteria such as Pseudomonas sp. can cleave the C(alkyl)-N bond, utilizing the alkyl chain as a source of carbon and energy. nih.gov This initial fission results in the formation of secondary ethoxylated amine intermediates, which are subsequently biodegraded more slowly. nih.gov The second aerobic pathway involves the ω-oxidation of the terminal end of the polyoxyethylene chain, forming carboxylated metabolites, followed by the stepwise shortening of the ethoxylate chain. nih.gov

In anaerobic environments, the degradation mechanism differs significantly. The primary pathway involves the terminal cleavage of the ethoxy (EO) unit from the polyoxyethylene chain. This process releases acetaldehyde (B116499) and progressively shortens the EO chain until the lipophilic part of the molecule is reached. researchgate.net This contrasts with the central fission pathway common in aerobic degradation. researchgate.net The structure of the amine plays a crucial role in its biodegradability; for instance, linear alcohol ethoxylates can achieve almost complete mineralization under anaerobic conditions, whereas alkyl branching can sterically hinder the initial chain-shortening step and significantly reduce or prevent degradation. nih.govethz.ch

The rate of biodegradation can vary substantially. Some alkanolamines are known to biodegrade rapidly, with half-lives ranging from one day to two weeks. nih.gov However, other ethoxylated amines are not readily biodegradable, as shown in the following table.

Chemical degradation in the environment can also occur, particularly in the atmosphere. Amines released into the air are subject to degradation processes that can form a variety of secondary products, including ammonia, nitrosamines, and nitramines. ieaghg.org

Hydrolytic and Oxidative Stability under Various Conditions

The stability of N1-Ethoxy-N1-methylcyclohexane-1,4-diamine is dictated by its two key functional components: the ethoxylated amine and the N-alkoxyamine linkage.

Ethoxylated amines are generally characterized by a high resistance to degradation in both acidic and alkaline media, indicating significant hydrolytic stability. However, the pH of the environment influences their chemical state. The amine groups can be protonated under acidic conditions, forming positively charged centers that affect the molecule's interactions and adsorption behavior. google.commdpi.com

The oxidative stability is largely determined by the N-alkoxyamine structure. A critical property of N-alkoxyamines is the relatively low bond dissociation energy (BDE) of the N–O bond. This bond is susceptible to thermally induced homolytic cleavage, which breaks the bond to form a persistent nitroxide radical and a reactive carbon-centered radical. chimia.ch This process is the basis for the compound's potential instability under oxidative or thermal stress. The stability of this bond is highly dependent on the molecular structure surrounding it. chimia.ch While some alkoxyamines are stable for years at room temperature, others can decompose within minutes. rsc.orgrsc.org

Oxidation can also be triggered chemically or photochemically, leading to the cleavage of the N-O bond at room temperature. rsc.org In some cases, oxidation can lead to mesolytic cleavage, yielding nitroxides and carbocations, or oxoammonium ions and carbon-centered radicals. rsc.orgresearchgate.net For many amines, atmospheric oxidation by photochemically generated hydroxyl radicals is a primary removal mechanism if they partition to the atmosphere. nih.gov

Metabolic Transformations (excluding human clinical data)

Metabolic transformations of ethoxylated amines in non-human biological systems primarily involve the pathways identified in microbial degradation studies. These processes illustrate how microorganisms metabolize these compounds for energy and nutrients.

A key metabolic pathway, demonstrated in a pure culture study, is the cleavage of the C(alkyl)-N bond by bacteria. An isolated strain of Pseudomonas sp. was shown to metabolize octadecyl-bis(2-hydroxyethyl) amine by breaking this bond and using the resulting alkyl chain as its sole source of carbon and energy. nih.gov Similarly, Pseudomonas desmolyticum has been found to degrade tallowamine ethoxylate into smaller, non-toxic metabolites like ethylenimine and acetamide. isca.me Another denitrifying Pseudomonas strain was shown to metabolize long-chain alkylamines by first oxidizing the amine to an aldehyde, which is then oxidized to a fatty acid that can enter β-oxidation for complete mineralization. oup.com

In vitro studies using rat and hamster liver S9 fractions and hepatocytes have provided further insight into the metabolism of alcohol ethoxylates, which share structural similarities. nih.gov These studies identified that both the hydrophobic alkyl chain and the hydrophilic ethoxylate chain are sites for metabolism. The observed transformations included hydroxylation and dehydrogenation of the alkyl chain, followed by O-dealkylation (shortening of the ethoxylate chain) and subsequent glucuronidation. nih.gov A minor pathway involving the cleavage of the ether bond between the alkyl and ethoxylate chains was also detected. nih.gov These animal-derived in vitro systems show that metabolism is generally rapid and qualitatively similar regardless of the alkyl chain length or number of ethoxy groups. nih.gov

Environmental Research on Amine Derivatives (excluding ecotoxicity and safety profiles)

The environmental fate of amine derivatives is governed by their partitioning between air, water, and soil, and their subsequent transport and transformation.

For ethoxylated amines, sorption to soil and sediment is a significant process. Compounds like polyoxyethylene tallow (B1178427) amine (POEA) adsorb much more strongly to soil than other chemicals like glyphosate. nih.gov This strong binding is influenced by soil pH and is enhanced under lower pH conditions where the amine is more likely to be protonated and cationic. nih.gov The cation exchange capacity of the soil is a primary factor controlling this reversible sorption. purdue.edu Despite strong adsorption, these compounds can persist and have been detected in agricultural soils into the following growing season. nih.gov

If released into the atmosphere, such as from industrial processes, amines and their initial degradation products undergo dispersion, transport, and deposition. ieaghg.org Atmospheric processes are a critical, though poorly understood, aspect of their environmental fate. ieaghg.orgsintef.no The high water solubility of many alkanolamines means they can be removed from the atmosphere by precipitation. nih.gov Ultimately, biodegradation is considered the main removal mechanism for many amine derivatives in both aquatic and terrestrial systems. nih.gov

Future Research Directions and Outlook

Unexplored Synthetic Routes for N1-Ethoxy-N1-methylcyclohexane-1,4-diamine

Current synthetic approaches to substituted diamines often rely on multi-step sequences involving protection, activation, and substitution reactions. While effective, these methods can be inefficient and generate significant waste. Future research could focus on developing more streamlined and sustainable synthetic routes to this compound.

One promising avenue is the exploration of reductive amination protocols. Starting from a suitable ketone precursor, such as 4-(ethoxy(methyl)amino)cyclohexan-1-one, a one-pot reaction with an amine source under reducing conditions could directly yield the target diamine. This approach would be highly atom-economical.

Another area for investigation is the use of transition-metal-catalyzed C-N bond formation . Methods such as the Buchwald-Hartwig amination could potentially be adapted to install the ethoxy-methylamino group onto a pre-functionalized cyclohexane (B81311) ring. nih.gov This would offer a versatile and modular approach to the synthesis of this compound and its derivatives.

Finally, flow chemistry presents an opportunity for the safe and scalable synthesis of this compound. The precise control over reaction parameters offered by flow reactors could enable the use of highly reactive intermediates and reagents, potentially leading to improved yields and purity.

Novel Reactivity and Functionalization Opportunities

The unique arrangement of functional groups in this compound—a tertiary amine, a primary amine, and an ether linkage—opens up a wide range of possibilities for novel reactivity and functionalization.

The primary amine at the 4-position is a prime target for a variety of transformations. It can be readily acylated, alkylated, or used in the formation of imines and enamines. These reactions could be used to append a wide range of functional groups, including polymers, fluorophores, or biologically active moieties.

The tertiary amine at the 1-position, while less reactive, could participate in reactions such as quaternization to form ammonium (B1175870) salts, which could have applications as phase-transfer catalysts or ionic liquids. The presence of the adjacent ethoxy group may also influence the electronics and sterics of this nitrogen atom, potentially leading to unique reactivity.

The cyclohexane backbone itself offers opportunities for functionalization. Directed C-H activation, guided by one of the nitrogen atoms, could allow for the selective introduction of substituents at specific positions on the ring, leading to a diverse library of derivatives.

Advanced Computational Studies for Structure-Reactivity Relationships

To guide synthetic efforts and predict the properties of this compound and its derivatives, advanced computational studies will be invaluable.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, identifying the most stable chair and boat conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different solvent environments. This can help in predicting its solubility, aggregation behavior, and transport properties.

Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the rational design of catalysts. For example, the mechanism of a catalyzed C-H functionalization reaction on the cyclohexane ring could be elucidated, guiding the selection of the optimal catalyst and reaction conditions.

Development of this compound-derived Catalysts or Synthons

The bifunctional nature of this compound makes it an attractive candidate for development as both a catalyst and a synthetic building block (synthon).

As a chiral catalyst , if resolved into its enantiomers, it could be employed in a variety of asymmetric transformations. The two nitrogen atoms could act as a bidentate ligand for a metal center, creating a chiral environment that could induce enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. Organocatalysts based on diamine scaffolds have shown promise in various reactions. mdpi.com

As a synthon , this compound could be used to introduce the 1,4-diaminocyclohexane motif into larger molecules. Its differential reactivity at the two nitrogen atoms allows for selective functionalization, making it a versatile building block for the synthesis of complex natural products, pharmaceuticals, and materials.

Interdisciplinary Research with Related Fields (e.g., green chemistry in synthesis)

The development of this compound can be significantly enhanced through collaboration with related scientific disciplines, particularly in the area of green chemistry.

The synthesis of diamines is an area where green chemistry principles can have a significant impact. asm.org Traditional methods often involve harsh reagents and produce substantial waste. Research into biocatalytic routes to diamine synthesis, using enzymes or whole-cell systems, could offer a more sustainable alternative. asm.org Additionally, the use of renewable feedstocks and environmentally benign solvents should be a key consideration in the development of new synthetic methods.

Collaboration with materials scientists could lead to the incorporation of this compound into novel polymers or metal-organic frameworks (MOFs). The diamine could act as a linker or a cross-linking agent, imparting specific properties to the resulting materials, such as enhanced thermal stability, porosity, or catalytic activity.

Finally, in the context of medicinal chemistry, the unique scaffold of this compound could serve as a starting point for the design of new therapeutic agents. Its ability to be functionalized at multiple points would allow for the creation of a diverse library of compounds for screening against various biological targets.

Q & A

Q. What are the recommended synthetic routes for N1-Ethoxy-N1-methylcyclohexane-1,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of ethyl- and methyl-substituted diamines typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React cyclohexane-1,4-diamine with methyl iodide under basic conditions (e.g., K₂CO₃) to selectively methylate one amine group.

- Step 2: Introduce the ethoxy group via alkylation with ethyl bromide or ethoxyethyl chloride.

- Critical Parameters: Temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric control to avoid over-alkylation.

Evidence from analogous compounds (e.g., N1-Methylcyclohexane-1,4-diamine) suggests that trans-stereochemistry may dominate due to steric hindrance in the cyclohexane ring . Contradictions in yields (50–80%) across studies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers handle and purify this compound to ensure stability?

Methodological Answer:

- Handling: Use inert atmospheres (N₂/Ar) to prevent oxidation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in fume hoods due to potential amine volatility .

- Purification:

- Liquid-Liquid Extraction: Separate unreacted reagents using dichloromethane/water phases.

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (10–50%).

- Storage: Store at –20°C under nitrogen, as prolonged room-temperature storage may degrade tertiary amines into secondary amines .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound, and how do structural isomers complicate analysis?

Methodological Answer:

- NMR:

- ¹H NMR: Distinguish ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.2–2.5 ppm, singlet) groups. Cyclohexane protons show multiplet splitting (δ 1.4–2.0 ppm).

- ¹³C NMR: Ethoxy carbons appear at δ 60–70 ppm (C-O), while methyl groups resonate at δ 30–40 ppm.

- MS: High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.2).

- X-ray Crystallography: Resolve cis/trans isomerism in the cyclohexane ring. For example, trans-isomers often exhibit higher symmetry and distinct unit cell parameters (e.g., a = 11.8 Å, b = 9.1 Å, c = 14.8 Å in related diamines) .

Q. How can researchers resolve contradictions in reported biological activity data for ethyl/methyl-substituted diamines?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity may stem from:

- Purity Variations: Impurities (e.g., unreacted amines) can skew IC₅₀ values. Validate purity via HPLC (>98%) .

- Assay Conditions: Adjust pH (7.4 for physiological relevance) and solvent (DMSO concentration <0.1% to avoid cytotoxicity).

- Structural Analogues: Compare with N1,N4-di-sec-butylbenzene-1,4-diamine (CAS 101-96-2), which lacks ethoxy groups but shows similar logP values (~2.5), affecting membrane permeability .

Q. What experimental designs are recommended for studying the oxidative degradation of this compound?

Methodological Answer:

- Degradation Pathways: Expose the compound to H₂O₂ or UV light to simulate oxidation. Monitor via:

- GC-MS: Detect volatile degradation products (e.g., cyclohexene or formaldehyde).

- LC-MS/MS: Identify non-volatile intermediates (e.g., hydroxylamines or nitroxides) .

- Kinetic Studies: Use pseudo-first-order conditions with excess oxidant. Plot ln[concentration] vs. time to calculate rate constants.

- Contradictions: Some studies report rapid degradation in aqueous media (t₁/₂ < 24 hours), while others note stability in anhydrous solvents. This suggests solvent polarity critically influences reactivity .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine electron density distribution. Ethoxy groups act as electron-withdrawing substituents, lowering amine basicity (predicted pKa ~8.5 vs. ~10.0 for unsubstituted diamines).

- Docking Studies: Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways. Compare with experimental data from related compounds like primaquine (a diamine antimalarial) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.